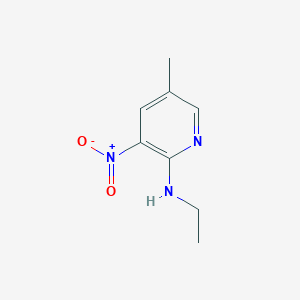

2-Ethylamino-5-methyl-3-nitropyridine

Beschreibung

Eigenschaften

IUPAC Name |

N-ethyl-5-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-9-8-7(11(12)13)4-6(2)5-10-8/h4-5H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFFJTNXAIVBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546407 | |

| Record name | N-Ethyl-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106690-40-8 | |

| Record name | N-Ethyl-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation and Cyclization

This one-pot method involves the condensation of 2-chloroacrylate derivatives with nitromethane, followed by cyclization using triethyl orthoformate. For example, methyl 2-chloroacrylate (0.1 mol) reacts with nitromethane (0.11 mol) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.5 g) at 60–65°C for 4 hours. Subsequent addition of triethyl orthoformate (0.18 mol) and cuprous chloride (2.0 g) at 95–100°C induces cyclization, forming 2-hydroxy-5-methyl-3-nitropyridine.

Key Advantages:

Chlorination and Amination

The hydroxyl group at position 2 is converted to chlorine using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 60°C for 16 hours. Subsequent amination with ethylamine in ethyl acetate at room temperature furnishes the target compound.

Table 2: Cyclization-Based Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | DBU, CuCl | 95–100°C, 3 h | 89.9 |

| Chlorination | POCl₃, PCl₅ | 60°C, 16 h | 89.5 |

| Amination | Ethylamine, EtOAc | 25°C, 8 h | 91 |

Direct Functionalization of 2-Hydroxy-5-methyl-3-nitropyridine

Hydroxyl Group Activation

2-Hydroxy-5-methyl-3-nitropyridine undergoes phosphorylation using POCl₃ to form a reactive intermediate, which is subsequently displaced by ethylamine. This bypasses the need for discrete chlorination steps, reducing reaction time.

Mechanistic Insight:

The hydroxyl group is activated via phosphorylation, forming a leaving group (PO₃²⁻) that facilitates nucleophilic attack by ethylamine.

Conditions:

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Total Yield (%) | Steps | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nitration-Amination | 27.3 | 2 | Moderate | Limited |

| Cyclization | 73.2 | 3 | High | Industrial |

| Direct Functionalization | 82 | 2 | High | Pilot-scale |

The cyclization route offers superior yields and scalability, making it preferable for bulk synthesis. Direct functionalization, while efficient, requires stringent control over phosphorylation conditions.

Emerging Catalytic Approaches

Palladium-Catalyzed Amination

Recent studies explore Pd(OAc)₂/Xantphos systems for coupling 2-chloro-5-methyl-3-nitropyridine with ethylamine. This method operates under milder conditions (80°C, 12 hours) but faces challenges with nitro group stability.

Photoredox Catalysis

Visible-light-mediated amination using Ru(bpy)₃Cl₂ as a catalyst enables room-temperature reactions. Preliminary results show 65% yield, though substrate scope remains limited.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylamino-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like ammonia (NH3) or amines under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridines.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis: 2-Ethylamino-5-methyl-3-nitropyridine serves as a precursor for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .

| Application | Description |

|---|---|

| Organic Synthesis | Used in the preparation of various derivatives through oxidation, reduction, and substitution reactions. |

Biology

- Biological Activity: Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and antiviral domains. Derivatives have shown potential in inhibiting viral replication, including coronaviruses.

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against various bacterial strains. |

| Antiviral | Inhibits replication of certain viruses, suggesting therapeutic applications. |

Medicine

- Therapeutic Potential: The compound is being investigated for its potential therapeutic properties, including:

| Therapeutic Area | Potential Applications |

|---|---|

| Antimicrobial | Treatment of infections |

| Anticancer | Targeting specific cancer types |

Industry

- Industrial Applications: Beyond its medicinal uses, this compound is utilized in:

Case Studies

-

Antiviral Research:

A study demonstrated that derivatives of nitropyridines could inhibit viral replication effectively. This research supports the potential use of this compound as a therapeutic agent against viral infections, highlighting its importance in drug development. -

Synthesis of NLO Materials:

Researchers synthesized an organic adduct compound based on derivatives of this compound for optical limiting applications. The resulting crystals exhibited over 70% optical transmittance, indicating significant potential for use in advanced material applications.

Wirkmechanismus

The mechanism of action of 2-Ethylamino-5-methyl-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Substituent Reactivity: The ethylamino group in this compound enhances nucleophilicity at the 2-position compared to chloro or hydroxy analogs, making it more reactive in substitution reactions .

- Steric and Electronic Effects : Methyl and nitro groups at the 5- and 3-positions, respectively, create steric hindrance and electron-withdrawing effects, influencing regioselectivity in further functionalization .

Physical and Chemical Properties

However, inferences can be drawn from analogs:

- 2-Chloro-5-methyl-3-nitropyridine: Crystallizes in a monoclinic system with intermolecular C–H⋯O hydrogen bonds, contributing to its stability .

- 5-Chloro-2-hydroxy-3-nitropyridine: Likely exhibits lower solubility in nonpolar solvents due to the polar hydroxy group .

- Safety Profile : Nitro-substituted pyridines generally require precautions (e.g., P261: avoid inhalation) due to uncharacterized toxicological risks .

Biologische Aktivität

2-Ethylamino-5-methyl-3-nitropyridine (C₈H₁₁N₃O₂) is a nitropyridine derivative recognized for its diverse biological activities, particularly in antimicrobial and antiviral domains. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a nitro group at the 3-position of the pyridine ring, an ethylamino group at the 2-position, and a methyl group at the 5-position. The synthesis typically involves nitration followed by amination, which can be optimized using various reagents such as nitric acid and sulfuric acid for nitration and ethylamine for the amination step.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacteria and fungi, with studies reporting minimum inhibitory concentrations (MICs) that suggest strong activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 78.12 |

| Candida albicans | 50 |

The nitro group is crucial for this activity, as it can undergo reduction to form reactive intermediates that disrupt microbial cellular functions .

2. Antiviral Activity

Recent investigations highlight the compound's potential in inhibiting viral replication, particularly against coronaviruses. The mechanism appears to involve interference with viral RNA synthesis and protein translation processes, making it a candidate for further antiviral drug development .

3. Anti-inflammatory Effects

In addition to its antimicrobial and antiviral properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .

The biological activity of this compound is largely attributed to its nitro group, which can act both as a pharmacophore and a toxicophore. The nitro moiety facilitates redox reactions within cells, leading to the production of reactive nitrogen species that can damage cellular components of pathogens while also potentially affecting human cells .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of nitropyridines, including this compound, inhibited M. tuberculosis with an MIC value significantly lower than other common antibiotics, indicating its potential as a novel antitubercular agent .

- Antiviral Research : Another investigation focused on the compound's effect on viral replication in cell cultures infected with coronaviruses. Results showed a substantial reduction in viral load, suggesting that further exploration could lead to effective treatments for viral infections.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, comparisons with structurally similar compounds are essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Ethylamino-4-nitropyridine | Nitro group at position 4 | Different biological activity profile |

| 3-Methyl-2-nitropyridine | Nitro group at position 2 | Varying reactivity due to position |

| 5-Methyl-2-amino-3-nitropyridine | Amino group at position 2 | Potentially different pharmacological effects |

The unique combination of substituents in this compound contributes to its distinct biological profile compared to its analogs .

Q & A

Q. What are the optimal synthetic routes for 2-Ethylamino-5-methyl-3-nitropyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nitration, alkylation, and amination steps. A common approach is to start with a substituted pyridine precursor, such as 5-methylpyridin-2-amine, followed by regioselective nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Ethylamine introduction can be achieved via nucleophilic substitution using ethylamine hydrochloride in polar aprotic solvents (e.g., DMF) under reflux. Optimization includes monitoring reaction progress via TLC/HPLC and purifying via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the ethylamino group (δ ~1.2 ppm for CH₃, δ ~3.3 ppm for CH₂) and nitropyridine aromatic signals .

- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) confirm nitro group presence .

- Mass Spectrometry (EI/ESI) : Molecular ion [M+H]⁺ and fragmentation patterns validate the structure .

- XRD : For crystalline samples, SHELX software can refine unit cell parameters and confirm stereochemistry .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and thermochemical properties of this compound?

DFT methods, such as the B3LYP hybrid functional (combining Becke’s exchange and Lee-Yang-Parr correlation functionals), are effective for calculating molecular orbitals, electrostatic potentials, and reaction enthalpies . Basis sets like 6-31G(d,p) can model nitro group electron-withdrawing effects and ethylamino donor interactions. For thermochemical accuracy, include exact exchange terms (e.g., 20% Hartree-Fock exchange in B3LYP) to reduce atomization energy errors to <3 kcal/mol .

Q. How can researchers resolve contradictions in crystallographic data for nitro-substituted pyridines?

Discrepancies in bond lengths or angles may arise from dynamic disorder or solvent effects. Use SHELXL to refine anisotropic displacement parameters and apply restraints for overlapping atoms . Compare experimental XRD data with DFT-optimized geometries to identify systematic errors. For example, nitro group planarity deviations >5° suggest lattice strain or intermolecular interactions requiring Hirshfeld surface analysis .

Q. What are the thermal and photolytic stability profiles of this compound under varying experimental conditions?

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (typically >150°C for nitropyridines). Photostability studies using UV-Vis spectroscopy (λ = 254–365 nm) in acetonitrile show nitro group reduction risks. Mitigate degradation by storing samples in amber vials at –20°C and avoiding prolonged light exposure .

Q. How does the nitro group’s regioselectivity impact derivatization reactions in this compound?

The nitro group at the 3-position directs electrophilic substitution to the 4-position due to meta-directing effects. For example, bromination with Br₂/FeBr₃ yields 4-bromo derivatives. Computational NBO analysis can quantify charge distribution to predict reactivity . Experimental validation via HPLC-MS is critical to confirm product regiochemistry .

Q. What solvent systems optimize solubility and reactivity for this compound in cross-coupling reactions?

Polar aprotic solvents (DMF, DMSO) enhance solubility by stabilizing the nitro group’s dipole. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ in DMF/H₂O (3:1) with K₂CO₃ as base. Monitor reaction progress via ¹H NMR to detect aryl boronic acid coupling at the 4-position .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

- Waste Disposal : Incinerate in hazardous waste containers to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.